molecular formula C27H22O8 B12806240 (3,4-Dibenzoyloxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate

(3,4-Dibenzoyloxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate

Cat. No.: B12806240
M. Wt: 474.5 g/mol
InChI Key: KOELERLPRQKGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dibenzoyloxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate is a complex organic compound with a unique structure that includes multiple benzoyloxy groups and a methyl-substituted oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dibenzoyloxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate typically involves multi-step organic reactions. One common method includes the esterification of a suitable oxolan derivative with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dibenzoyloxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can replace one or more of the benzoyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,4-Dibenzoyloxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for probing the mechanisms of various biological processes.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its reactivity and functional groups can be leveraged to synthesize active pharmaceutical ingredients (APIs) with therapeutic properties.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3,4-Dibenzoyloxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dibenzoyloxy-4-methyl-5-oxooxolan-2-yl)methyl acetate
  • (3,4-Dibenzoyloxy-4-methyl-5-oxooxolan-2-yl)methyl propionate
  • (3,4-Dibenzoyloxy-4-methyl-5-oxooxolan-2-yl)methyl butyrate

Uniqueness

Compared to similar compounds, (3,4-Dibenzoyloxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate stands out due to its specific benzoyloxy groups and the presence of a methyl-substituted oxolan ring

Properties

IUPAC Name

(3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOELERLPRQKGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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